Roginolisib hemifumarate is a novel small molecule compound classified as a phosphatidylinositol 3-kinase delta inhibitor. It is primarily developed for treating various malignancies, particularly those with dysregulated PI3K/Akt/mTOR signaling pathways. The compound is recognized for its unique allosteric modulation of the PI3K delta isoform, which enhances its selectivity and potentially reduces side effects compared to earlier generation inhibitors .
Roginolisib was developed by iOnctura and is currently undergoing clinical trials for indications including hematologic neoplasms and solid tumors such as uveal melanoma and chronic lymphocytic leukemia. The compound has received orphan drug designation in the United States, reflecting its significance in treating rare diseases .
The synthesis of Roginolisib involves a multi-step chemical process that includes the formation of the thiochromeno-pyrazole core structure, followed by the introduction of functional groups such as fluorine and morpholine moieties. The hemifumarate salt form is often utilized to enhance solubility and bioavailability.
The synthesis typically employs standard organic chemistry techniques, including:
Roginolisib has a complex molecular structure characterized by the following features:
The compound's structural data can be summarized as follows:
Roginolisib participates in several chemical reactions typical of small molecule drugs, including:
The reactions are generally carried out under controlled conditions to optimize yield and minimize by-products. High-performance liquid chromatography is often employed to monitor reaction progress and purity .
Roginolisib functions as an allosteric modulator of phosphatidylinositol 3-kinase delta. By binding to a site distinct from the active site, it alters the enzyme's conformation, leading to reduced kinase activity. This modulation inhibits downstream signaling pathways involved in cell proliferation and survival, making it effective against cancers characterized by aberrant PI3K signaling.
Preclinical studies indicate that Roginolisib's selectivity for PI3K delta over other isoforms may contribute to its favorable safety profile, with lower incidence rates of traditional side effects associated with non-selective inhibitors .
Studies have shown that both free-base and hemifumarate forms exhibit similar pharmacokinetic profiles, suggesting that the salt form does not significantly alter the drug's absorption characteristics .
Roginolisib is being investigated primarily for its potential applications in oncology:
CAS No.: 18810-58-7
CAS No.: 16124-22-4
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3